molecular formula C11H21NO4 B1384085 Tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate CAS No. 2059988-74-6

Tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate

Cat. No.: B1384085
CAS No.: 2059988-74-6
M. Wt: 231.29 g/mol
InChI Key: AXYVMFCDAAZBFJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate is a chemical compound with the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol . It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and methoxymethyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxymethyl group allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .

Biological Activity

Tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biochemical properties, cellular effects, mechanisms of action, and relevant case studies associated with this compound.

  • Chemical Name : this compound
  • CAS Number : 2059988-74-6
  • Molecular Formula : C12H21NO4
  • Molecular Weight : 239.30 g/mol

This compound exhibits various biochemical properties that influence its biological activity:

  • Enzyme Interaction : This compound has been shown to interact with several enzymes, potentially acting as an inhibitor or activator depending on the specific biochemical pathway involved. For example, it may modulate hydrolase enzymes' activity, impacting hydrolysis reactions.
  • Cell Signaling Modulation : In certain cell types, it influences cell signaling pathways by affecting the phosphorylation status of key signaling proteins, which alters signal transduction mechanisms.
  • Stability and Dosage Effects : The compound is relatively stable under standard laboratory conditions but can be influenced by factors such as temperature and pH. Its effects are dose-dependent; at low doses, minimal effects are observed, while higher doses lead to significant physiological changes.

The biological activity of this compound can be attributed to several mechanisms:

  • Binding to Biomolecules : The compound binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of these targets. For instance, it may inhibit enzymatic activity by occupying the active site.
  • Metabolic Pathways : It participates in various metabolic pathways and can be metabolized by cytochrome P450 enzymes, resulting in different metabolites with distinct biochemical properties.

Cellular Effects

The cellular effects of this compound vary based on the cell type:

  • Influence on Cell Proliferation : In cancer cell lines, this compound has demonstrated inhibitory effects on cell proliferation, suggesting potential applications in cancer therapy .
  • Impact on Apoptosis : The compound has been studied for its role in apoptosis regulation, particularly in hepatoma cell lines where it has shown protective effects against oxidative stress-induced cell death .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity : A study indicated that derivatives of morpholine compounds exhibit significant anticancer properties by inhibiting tumor growth in vivo models. The specific mechanisms included modulation of apoptotic pathways and interference with cell cycle progression .
  • Antibacterial Properties : Research has shown that morpholine-based compounds can act as dual inhibitors of bacterial topoisomerases, demonstrating broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for effective compounds ranged from <0.03125 to 4 μg/mL .
  • Oxidative Stress Protection : In models of oxidative stress induced by tert-butyl hydroperoxide (tBHP), this compound demonstrated protective effects against hepatotoxicity by modulating cellular antioxidant responses .

Comparative Analysis

Property/ActivityThis compoundSimilar Morpholine Derivatives
Enzyme InteractionModulates hydrolase activityVaries; some may not interact
Anticancer ActivitySignificant inhibition in cancer modelsVaries widely
Antibacterial ActivityBroad-spectrum activityLimited to specific strains
Oxidative Stress ResponseProtective effects against tBHP-induced damageNot all derivatives show this

Properties

IUPAC Name

tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)16-9(13)11(8-14-4)7-12-5-6-15-11/h12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYVMFCDAAZBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CNCCO1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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